4-[[(3,4-Dichlorophenyl)sulfonylamino]methyl]benzoic acid is a synthetically derived anthranilic acid derivative that acts as a potent and selective inhibitor of Replication Protein A (RPA) 70N domain. [] This compound disrupts the protein-protein interactions (PPIs) mediated by the 70N domain of RPA, making it a valuable tool for studying the DNA damage response pathway and validating RPA as a potential cancer target.
The synthesis of 4-[[(3,4-Dichlorophenyl)sulfonylamino]methyl]benzoic acid is achieved through a structure-guided iterative medicinal chemistry approach. [] While specific details of the synthesis route are not provided in the reviewed literature, it is mentioned that the optimization process started from an initial high-throughput screen (HTS) hit compound. [] This suggests a multi-step synthesis process involving structural modifications to enhance the desired properties, such as binding affinity and cell permeability.
4-[[(3,4-Dichlorophenyl)sulfonylamino]methyl]benzoic acid acts as an inhibitor of Replication Protein A (RPA) by specifically targeting the 70N domain. [] RPA is a single-stranded DNA (ssDNA) binding protein that plays a crucial role in DNA replication, repair, and recombination. The 70N domain of RPA mediates protein-protein interactions (PPIs) essential for these DNA metabolic processes. By binding to the 70N domain, this compound disrupts the PPIs, thereby interfering with RPA's function in the DNA damage response pathway. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6